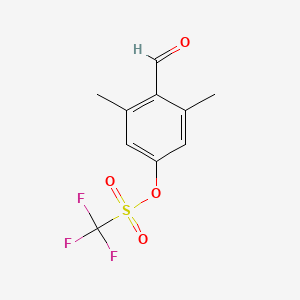

4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate

Description

Propriétés

Numéro CAS |

1021166-08-4 |

|---|---|

Formule moléculaire |

C10H9F3O4S |

Poids moléculaire |

282.24 g/mol |

Nom IUPAC |

(4-formyl-3,5-dimethylphenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C10H9F3O4S/c1-6-3-8(4-7(2)9(6)5-14)17-18(15,16)10(11,12)13/h3-5H,1-2H3 |

Clé InChI |

JDOFFCNLLQMRML-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Scheme

- Starting Material: 4-formyl-3,5-dimethylphenol

- Reagent: Trifluoromethanesulfonic anhydride (Tf2O)

- Base: Typically a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA)

- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Low temperatures (0 °C to room temperature) to control reaction rate and selectivity

The phenol’s hydroxyl group is converted into the triflate ester, yielding this compound.

Detailed Preparation Methods and Conditions

Method Using Trifluoromethanesulfonic Anhydride and Base

This is the most documented and reliable method:

-

- Dissolve 4-formyl-3,5-dimethylphenol in anhydrous solvent (e.g., DCM).

- Cool the solution to 0 °C under inert atmosphere (nitrogen or argon).

- Add the base (e.g., DIPEA) slowly to the stirred solution.

- Add trifluoromethanesulfonic anhydride dropwise, maintaining temperature.

- Stir the reaction mixture at 0 °C to room temperature for 2–4 hours.

- Quench the reaction with aqueous sodium bicarbonate or ammonium chloride solution.

- Extract the organic layer, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product by flash column chromatography using petroleum ether/ethyl acetate mixtures.

Typical Yields: High yields (70–90%) of pure triflate product are reported.

Notes: Strict anhydrous conditions and temperature control are critical to avoid hydrolysis or side reactions.

Alternative Method Using N-Phenyltrifluoromethanesulfonimide (PhNTf2)

- This method involves the use of PhNTf2 as a triflylating agent in the presence of a base.

- The phenol reacts with PhNTf2 to form the triflate under mild conditions.

- Advantages include milder reaction conditions and potentially fewer side products.

- Typical conditions:

- Solvent: Acetonitrile or DMF

- Base: DIPEA or similar

- Temperature: Room temperature

- Reaction time: 12–18 hours

- Purification follows standard extraction and chromatography steps.

Preparation of Trifluoromethanesulfonic Anhydride (Tf2O)

Since trifluoromethanesulfonic anhydride is a key reagent, its preparation is relevant:

- Synthesized by dehydration polymerization of trifluoromethanesulfonic acid using a dehydrating agent.

- Alternatively, trifluoromethanesulfonate salts react with trifluoromethanesulfonyl fluoride under catalysis (e.g., 4-dimethylaminopyridine) to yield Tf2O.

- Reaction conditions:

- Temperature: -40 to 30 °C

- Pressure: 0 to 0.6 MPa

- Catalyst loading: 0.001–0.05 molar ratio to triflate

- Reaction time: 12–24 hours

- The product is isolated by atmospheric and reduced pressure distillation to remove excess reagents and impurities.

- Yields up to 91.3% have been reported.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Temperature | Solvent | Base | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Tf2O + 4-formyl-3,5-dimethylphenol | Tf2O (1.5 eq), DIPEA (1.5–3 eq), anhydrous DCM or THF | 0 °C to RT | DCM, THF | DIPEA, pyridine | 2–4 hours | 70–90 | Requires strict anhydrous conditions |

| PhNTf2 + phenol | N-phenyltrifluoromethanesulfonimide, DIPEA | Room temperature | MeCN, DMF | DIPEA | 12–18 hours | ~70–85 | Milder conditions, longer reaction |

| Preparation of Tf2O | Calcium trifluoromethanesulfonate + trifluoromethanesulfonyl fluoride + DMAP catalyst | -40 °C to 30 °C | Not specified | DMAP catalyst | 12–24 hours | 91.3 | Industrial scale preparation of Tf2O |

In-Depth Research Findings and Optimization Insights

Solvent and Base Screening: Studies have shown that the choice of solvent and base significantly affects the triflation efficiency and selectivity. Non-nucleophilic bases such as DIPEA and pyridine in aprotic solvents (DCM, THF) provide optimal yields and minimal side products.

Temperature Control: Lower temperatures (0 °C or below) reduce side reactions such as hydrolysis or over-triflation, improving product purity.

Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures is effective for isolating pure triflate compounds, with the ratio optimized based on polarity.

Reaction Monitoring: ^19F NMR spectroscopy is a powerful tool to monitor triflation progress and confirm product formation, providing quantitative data on conversion and yield.

Analyse Des Réactions Chimiques

4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols under mild conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Applications De Recherche Scientifique

4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The formyl group can participate in various redox reactions, altering the electronic properties of the molecule and enabling its use in different chemical transformations .

Comparaison Avec Des Composés Similaires

Methyl Trifluoromethanesulfonate (Methyl Triflate)

- Structure : Simplest alkyl triflate (CH₃-OTf).

- Reactivity : Highly reactive methylating agent due to the electrophilic methyl group.

- Hazards : Classified as flammable (H226) and corrosive to skin (H314) .

- Methyl triflate’s small size enhances its reactivity in SN2 reactions, whereas the bulkier aryl triflate may favor electrophilic aromatic substitution or act as a stable leaving group in aromatic systems .

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Manganese Bis(trifluoromethanesulfonate)

- Structure : Mn(OTf)₂.

- Reactivity: Inorganic salt used as a catalyst in oxidation and polymerization reactions.

- Hazards: Limited data, but metal triflates often require handling for metal toxicity .

- Comparison: Manganese triflate’s ionic nature facilitates its use in polar solvents, whereas the organic aryl triflate is more suited for non-polar media. The target compound’s aromatic backbone may confer stability in acidic or high-temperature conditions compared to metal salts .

Phosphine-Containing Triflates (e.g., 4-(Tris(4-methoxyphenyl)phosphine)trifluoromethanesulfonate)

tert-Butyl 4-Formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

- Structure : Pyrazole ring with formyl, methyl, and tert-butyl groups.

- Reactivity : Likely used as a protected intermediate in heterocyclic synthesis .

- Comparison :

- The pyrazole core in this compound introduces aromatic nitrogen atoms, altering electronic properties compared to the purely hydrocarbon phenyl ring in the target triflate.

- The triflate group in 4-formyl-3,5-dimethylphenyl triflate enhances its leaving-group ability, which is absent in the pyrazole derivative .

Research Findings and Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on structural analogs.

Activité Biologique

4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a trifluoromethanesulfonate group attached to a phenyl ring with formyl and dimethyl substituents. This unique structure may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethanesulfonate moiety is known for its electrophilic properties, which can facilitate reactions with nucleophiles in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .

- Cytotoxicity : In vitro assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for these effects need to be established through further experiments.

Case Studies

A series of studies have explored the biological activity of related compounds in the same chemical class. For example:

- Study on COX Inhibition : Compounds structurally similar to this compound exhibited moderate inhibition of COX-2 and lipoxygenases LOX-5 and LOX-15. This suggests potential anti-inflammatory properties that could be leveraged for therapeutic use .

- Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MCF-7), certain derivatives demonstrated significant cytotoxicity, indicating that modifications in the molecular structure can enhance or reduce biological activity .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | COX-2 | TBD | Moderate inhibition |

| Related Compound A | LOX-5 | TBD | Moderate inhibition |

| Related Compound B | MCF-7 Cell Line | TBD | Significant cytotoxicity |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of compounds related to this compound:

- Electrophilic Nature : The trifluoromethanesulfonate group enhances electrophilicity, allowing for increased interactions with nucleophilic sites in proteins and nucleic acids .

- Potential as Anticancer Agent : The cytotoxic effects observed in cancer cell lines indicate that this compound could serve as a lead structure for developing new anticancer agents .

- Further Investigations Needed : While initial findings are promising, comprehensive studies are required to elucidate the specific mechanisms of action and optimize the pharmacological properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.